molecular formula C13H12O3 B1399770 2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester CAS No. 1154060-96-4

2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester

Cat. No.: B1399770
CAS No.: 1154060-96-4
M. Wt: 216.23 g/mol
InChI Key: LYHRZPGEDRNPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . This particular compound features a cyclopropyl group attached to the benzofuran ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs large-scale cyclization reactions. The use of transition-metal catalysts, such as palladium or copper, can facilitate these reactions under milder conditions and with greater efficiency . The choice of solvents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester is unique due to the presence of the cyclopropyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzofuran derivatives and can lead to unique applications in various fields .

Properties

IUPAC Name

methyl 2-cyclopropyl-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-15-13(14)9-4-5-11-10(6-9)7-12(16-11)8-2-3-8/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHRZPGEDRNPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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